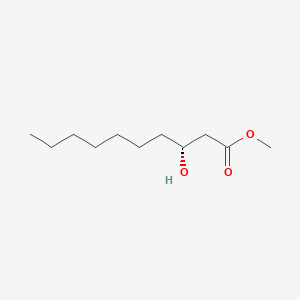

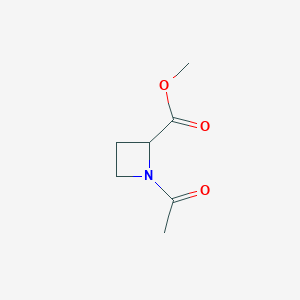

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of coumarin derivatives, including compounds similar to 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid, often involves protocols like the Suzuki coupling reactions, which then undergo lactonization, and reactions of chromenones with dicarbonyl compounds. These methods showcase the versatility and the complexity of synthesizing such compounds, emphasizing the need for efficient and innovative approaches to access these potentially pharmacologically important compounds (Mazimba, 2016).

Wissenschaftliche Forschungsanwendungen

Chemistry and Antioxidant Activity of Coumarins

Coumarins, including structures like 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid, are notable for their wide-ranging biological properties. These include anticoagulant, anti-neurodegenerative, antioxidant, anticancer, and antimicrobial activities. The chemical attributes of the 2H-chromen-2-one core of coumarins enable them to establish hydrophobic, π-π, CH-π, and cation-π interactions. Furthermore, the two oxygen atoms in the lactone ring may hydrogen-bond with various amino acid residues in different enzymes and receptors. The planarity of the system, facilitated by the lactone double bond, and the characteristic fluorescence of these compounds under UV irradiation due to the prevention of trans-cis transformation of the double bond, contribute to their biological activity. Most coumarins act as effective antioxidants by acting as free radical scavengers, attributed to the possibility of radical delocalization in the 2H-chromen-2-one nucleus. Some coumarins, particularly hydroxycoumarins, may also prevent the formation of free radicals by chelating metal ions (Torres et al., 2014).

Synthesis of 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which include compounds like this compound, are core structures of secondary metabolites with significant pharmacological importance. Given the limited quantities produced by natural sources, synthetic protocols for these compounds are vital. The literature describes various protocols, such as Suzuki coupling reactions for the synthesis of biaryl, which then undergoes lactonization, and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). These efficient and simple procedures highlight the importance of developing synthetic routes for these compounds due to their biological and pharmacological potential (Mazimba, 2016).

Analytical Methods for Determining Antioxidant Activity

The study of antioxidants, including compounds like this compound, utilizes various tests to determine antioxidant activity. These tests include both those based on the transfer of a hydrogen atom (ORAC, HORAC, TRAP, TOSC) and those based on the transfer of one electron (CUPRAC, FRAP, Folin–Ciocalteu). Mixed tests involve both transfers, such as the ABTS and DPPH tests. These assays, based on chemical reactions and assessed through spectrophotometry, are crucial for evaluating the antioxidant capacity of complex samples. Complementary methods, such as electrochemical (bio)sensors, offer further insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Zukünftige Richtungen

The future directions for “2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid” and similar compounds likely involve further exploration of their biological and pharmaceutical properties . This includes continued testing for various biological properties and potential applications in the medicinal industry .

Wirkmechanismus

Target of Action

It is described as a multifunctional dye, which suggests that it may interact with various biological structures .

Mode of Action

As a dye, it is likely to interact with its targets by binding to them, enabling researchers to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Biochemical Pathways

Given its role as a dye, it is likely involved in a broad range of biological processes, as it helps in the observation and analysis of various cellular and molecular phenomena .

Result of Action

As a multifunctional dye, it is likely to aid in the visualization and analysis of various biological structures and processes .

Action Environment

Like other dyes, its effectiveness may be influenced by factors such as ph, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBVNOUQXDVDDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350928 |

Source

|

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88404-26-6 |

Source

|

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)